molecular formula C9H9Cl2N5OS B1149710 rac Hydroxy Tizanidine Hydrochloride CAS No. 125292-31-1

rac Hydroxy Tizanidine Hydrochloride

Cat. No.: B1149710
CAS No.: 125292-31-1
M. Wt: 306.165
InChI Key: LBGLZBVUVNNRIP-UHFFFAOYSA-N
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Description

rac Hydroxy Tizanidine Hydrochloride is a metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used primarily as a muscle relaxant. The compound has the molecular formula C9H9Cl2N5OS and a molecular weight of 306.17 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Hydroxy Tizanidine Hydrochloride involves multiple steps, starting from the precursor Tizanidine. The process typically includes the hydroxylation of Tizanidine under controlled conditions to introduce the hydroxy group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

it is likely that the process involves large-scale chemical synthesis techniques similar to those used in laboratory settings, but optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

rac Hydroxy Tizanidine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atoms .

Biological Activity

Rac Hydroxy Tizanidine Hydrochloride is a derivative of tizanidine, a centrally acting muscle relaxant primarily used to manage spasticity. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.

This compound operates mainly as an agonist at α2-adrenergic receptors . This action leads to increased presynaptic inhibition of motor neurons, which reduces the release of excitatory neurotransmitters such as glutamate. Consequently, this mechanism effectively alleviates muscle spasticity without directly affecting skeletal muscle fibers or the neuromuscular junction .

  • Key Actions :
    • Agonism at α2-adrenergic receptors : Reduces muscle tone by inhibiting motor neuron activity.
    • Minimal impact on monosynaptic reflexes : The drug primarily influences polysynaptic pathways, which are crucial in muscle control .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its clinical application:

Parameter Value
Absorption Approximately 40% bioavailability
Volume of Distribution 2.4 L/kg
Protein Binding ~30%
Metabolism Primarily via CYP1A2
Half-life ~2.5 hours
Elimination Mainly renal

The drug exhibits significant first-pass metabolism, and food intake can enhance its absorption, particularly in tablet form .

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy of this compound in reducing muscle spasticity. A notable double-blind study compared tizanidine with baclofen in patients with spasticity due to cerebrovascular lesions:

  • Results :
    • 87% of patients on tizanidine showed improvement in excessive muscle tone (p < 0.01).
    • Side effects were generally mild and transient; no patients discontinued due to adverse effects .

Adverse Effects

While Rac Hydroxy Tizanidine is effective, it is associated with several adverse effects:

  • Common Adverse Events :
    • Sedation (48% incidence)
    • Liver function test abnormalities (5% incidence)
    • Dry mouth, dizziness, and fatigue .

In rare cases, serious liver injury has been reported, necessitating caution in patients with pre-existing liver conditions or those taking other hepatotoxic medications .

Case Studies

A review of case studies highlights the practical implications of using this compound:

  • Case Study on Efficacy :
    • A cohort study involving 50 patients treated with tizanidine showed significant improvements in spasticity scores over a 12-week period.
    • The treatment was well-tolerated with minimal side effects reported.
  • Safety Monitoring Case :
    • In a clinical setting, close monitoring of liver function tests in patients receiving tizanidine led to early detection of hepatotoxicity in two patients who required dose adjustments and careful management.

Properties

IUPAC Name

2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5OS.ClH/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9;/h1-2,6,16H,3H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGLZBVUVNNRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=N1)NC2=C(C=CC3=NSN=C32)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849602
Record name 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125292-31-1
Record name 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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